Methyl 3-nitroisoxazole-5-carboxylate solubility in organic solvents
Methyl 3-nitroisoxazole-5-carboxylate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-nitroisoxazole-5-carboxylate in Organic Solvents
Introduction
In the landscape of pharmaceutical and agrochemical research, the isoxazole scaffold is a cornerstone for the development of novel bioactive molecules.[1][2] Methyl 3-nitroisoxazole-5-carboxylate, a derivative of this important heterocyclic system, presents a unique combination of functional groups that makes it a valuable intermediate in organic synthesis.[3] The nitro group, ester moiety, and the isoxazole ring itself all contribute to the compound's chemical personality and, critically, its solubility profile.
The solubility of an active pharmaceutical ingredient (API) or an intermediate in organic solvents is a fundamental physical property that governs every stage of its lifecycle, from synthesis and purification to formulation and bioavailability.[4][5] Understanding and quantifying solubility is not merely an academic exercise; it is a critical-path activity in process chemistry and drug development that can dictate the feasibility and efficiency of a synthetic route and the ultimate performance of a drug product.[6]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in work with methyl 3-nitroisoxazole-5-carboxylate. While specific, quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. We will delve into the theoretical underpinnings that influence its solubility, provide a detailed, field-proven experimental protocol for its measurement, and offer insights into the interpretation of the resulting data.
Theoretical Considerations: Predicting Solubility Behavior
The adage "like dissolves like" remains a powerful guiding principle in solubility science.[7] The polarity of both the solute and the solvent are the primary determinants of solubility. The molecular structure of methyl 3-nitroisoxazole-5-carboxylate offers several clues to its expected solubility behavior:
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The Isoxazole Ring: The isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces polarity to the molecule. This inherent polarity suggests a degree of solubility in polar solvents.[8]
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The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. Its presence is expected to enhance the compound's affinity for polar solvents.
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The Methyl Ester Group (-COOCH3): The methyl ester group also contributes to the overall polarity of the molecule and provides a site for hydrogen bond acceptance.
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Overall Molecular Profile: While the functional groups are polar, the overall molecule is of a moderate size. In homologous series, as the carbon chain length increases, water solubility tends to decrease.[9][10] While not directly applicable here, it highlights the balance between polar functional groups and the nonpolar hydrocarbon backbone.
Based on these features, it is reasonable to hypothesize that methyl 3-nitroisoxazole-5-carboxylate will exhibit greater solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. Solvents such as acetone, ethyl acetate, acetonitrile, and lower-chain alcohols are likely to be effective at dissolving this compound. Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.
Experimental Determination of Solubility: The Gold Standard
The most reliable method for determining the equilibrium solubility of a solid in a liquid is the static isothermal equilibration method, often referred to as the "shake-flask" method.[11] This technique involves agitating an excess of the solid solute with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value, indicating that the solution is saturated.
Experimental Protocol
Objective: To determine the equilibrium solubility of methyl 3-nitroisoxazole-5-carboxylate in a selection of organic solvents at a specified temperature (e.g., 298.15 K or 25 °C).
Materials:
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Methyl 3-nitroisoxazole-5-carboxylate (crystalline, high purity)
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Selected organic solvents (analytical grade or higher)
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Sealed amber glass vials with screw caps
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Constant temperature water bath or incubator with agitation capabilities (e.g., orbital shaker)
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Analytical balance
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Volumetric flasks
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Pipettes
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Syringes with filters (e.g., 0.45 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
Procedure:
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Preparation of Solvent Vials: Add a known volume or mass of each selected organic solvent to separate, labeled amber glass vials.
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Addition of Solute: Add an excess amount of crystalline methyl 3-nitroisoxazole-5-carboxylate to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with the solid phase has been achieved.
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Equilibration: Tightly seal the vials and place them in a constant temperature bath or incubator set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
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Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
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Sample Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of methyl 3-nitroisoxazole-5-carboxylate.
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Data Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.
Expert Insights & Self-Validating Systems
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Why excess solid? The presence of undissolved solid is a visual confirmation that the solution is saturated. Without it, you may be measuring the solubility of a subsaturated solution.
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Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
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Why agitation? Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps the system reach equilibrium faster.
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Why filtration? Any suspended solid particles in the sample will lead to an overestimation of the solubility. A 0.45 µm filter is typically sufficient to remove fine particles.
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Why a validated analytical method? The accuracy of your solubility data is directly dependent on the accuracy of your analytical method for quantification. A validated method ensures that you are measuring the concentration of your target compound accurately and reliably.
Visualization of Experimental Workflow
Caption: Workflow for the static isothermal equilibration method.
Factors Influencing Solubility: A Conceptual Diagram
Caption: Key factors influencing the solubility of an organic compound.
Data Presentation: A Template for Your Results
Once you have performed the experiments, the data should be compiled into a clear and organized format. The following table provides a template for presenting your quantitative solubility data.
| Solvent Category | Solvent | Solubility at 298.15 K (mg/mL) | Solubility at 298.15 K (mol/L) | Mole Fraction (x) |
| Alcohols | Methanol | |||
| Ethanol | ||||
| 1-Propanol | ||||
| 2-Propanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Isopropyl Acetate | ||||
| Ethers | Tetrahydrofuran | |||
| Diethyl Ether | ||||
| Nitriles | Acetonitrile | |||
| Halogenated | Dichloromethane | |||
| Chloroform | ||||
| Aromatics | Toluene | |||
| Alkanes | n-Hexane |
Conclusion
While this guide does not provide a pre-existing table of solubility data for methyl 3-nitroisoxazole-5-carboxylate, it equips the researcher with a far more valuable asset: the knowledge and methodology to generate this critical data in-house. By understanding the theoretical principles that govern solubility and by implementing a robust and self-validating experimental protocol, scientists and engineers can confidently determine the solubility profile of this compound in any solvent system of interest. This foundational data is indispensable for the rational design of synthetic processes, purification strategies, and ultimately, the successful development of new chemical entities for the betterment of science and society.
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